molecular formula C19H20ClN5O B2715899 5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile CAS No. 2319805-22-4

5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Cat. No.: B2715899
CAS No.: 2319805-22-4
M. Wt: 369.85
InChI Key: MGDMHVCZUZGFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a synthetic organic compound with potential applications across various scientific fields, such as medicinal chemistry, chemical biology, and pharmaceutical development. Its complex structure suggests a high degree of specificity in biological interactions, making it a candidate for targeted therapies and research into molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile involves a multi-step process, often requiring precise conditions and high-purity reagents:

  • Formation of Intermediate Compounds:

  • Nitrile Incorporation: : The nitrile group is introduced through the reaction with suitable cyanating agents.

  • Chlorination and Final Assembly: : The final steps include chlorination at the nicotinonitrile ring and the coupling of intermediate structures under controlled conditions, ensuring the desired regiochemistry and purity.

Industrial Production Methods

Scaling the production of this compound to an industrial level requires optimization of the reaction parameters, including temperature control, solvent selection, and purification techniques. Continuous flow chemistry might be employed to enhance yield and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation at the piperidinyl moiety, potentially forming hydroxylated or ketone derivatives. Reduction reactions may target the nitrile group, converting it into amines or other functional groups.

  • Substitution Reactions: : The chloro substituent at the nicotinonitrile ring allows for various nucleophilic substitution reactions, leading to a wide array of derivatives.

  • Coupling Reactions:

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen (H₂) with metal catalysts.

  • Nucleophiles: : Organometallic reagents (e.g., Grignard reagents), amines, thiols.

  • Coupling Catalysts: : Palladium-based catalysts (Pd(PPh₃)₄, PdCl₂).

Major Products

The major products of these reactions can include:

  • Hydroxylated derivatives

  • Amines and amides from nitrile reduction

  • Substituted nicotinonitrile derivatives

Scientific Research Applications

Chemistry

  • Development of New Catalysts: : Due to its unique structural properties, this compound may serve as a ligand in the formation of novel catalysts.

Biology

  • Molecular Probes: : Used in the study of receptor-ligand interactions and signal transduction pathways.

Medicine

  • Therapeutic Agents: : Potential to act as a lead compound in the development of new drugs targeting specific diseases.

  • Diagnostics: : May be used in imaging and diagnostic techniques to track biological processes.

Industry

  • Material Science: : Incorporation into polymers and other materials to enhance their properties.

  • Agrochemicals: : Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The exact mechanism of action for 5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is determined by its interaction with specific molecular targets:

  • Binding to Receptors: : It may bind to certain biological receptors, inhibiting or activating their function.

  • Pathway Modulation: : Influences biochemical pathways, potentially altering cellular processes like proliferation or apoptosis.

Comparison with Similar Compounds

  • 6-(4-Methylpiperidin-1-yl)pyridine-3-carbonitrile:

  • 5-Chloro-6-(4-(((2,6-dichloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile: : Another analogue with differing substituents, used in similar research contexts.

Compared to these, 5-Chloro-6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile stands out due to its unique combination of cyclopropyl and nicotinonitrile moieties, which may confer specific binding affinities and biological activity profiles.

Exploring compounds like these further could reveal exciting new applications and deepen our understanding of their mechanisms of action. Chemistry: never a dull moment.

Properties

IUPAC Name

5-chloro-6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c20-16-7-14(9-21)10-22-19(16)25-5-3-13(4-6-25)11-26-18-8-17(15-1-2-15)23-12-24-18/h7-8,10,12-13,15H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMHVCZUZGFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.